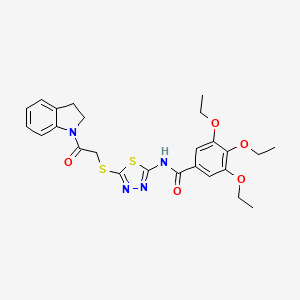
3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as MPB-51, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Antimicrobial Activity
This compound exhibits potential as an antimicrobial agent. Its structure allows it to interact with various bacterial and fungal targets, disrupting their normal functions. For instance, derivatives of this compound have been studied for their efficacy against a range of pathogens, showing promise in the development of new antimicrobial drugs .
Antiviral Applications
The morpholine and pyridazine components of the compound contribute to its antiviral properties. Research indicates that similar structures have shown inhibitory activity against influenza A and other viruses, suggesting that this compound could be a candidate for antiviral drug development .
Anti-inflammatory Properties
Compounds with morpholine and benzamide groups have been associated with anti-inflammatory effects. This makes them valuable in the study of chronic inflammation and related disorders, potentially leading to treatments that can manage inflammation more effectively .
Anticancer Research
The benzamide moiety, in particular, is known to play a role in cancer research due to its ability to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation. This compound could be used to explore new anticancer strategies .
Neuroprotective Effects
Morpholine derivatives have been implicated in neuroprotection, offering potential therapeutic applications for neurodegenerative diseases. They may help in preserving neural function and structure in conditions like Alzheimer’s disease .
Enzyme Inhibition
The compound’s ability to bind to various enzymes makes it a useful tool in studying enzyme kinetics and mechanisms. It can help in identifying new targets for drug development, especially in diseases where enzyme malfunction plays a key role .
Cardiovascular Research
Due to its potential effects on smooth muscle cells and blood vessels, this compound could be relevant in cardiovascular research. It may contribute to the understanding of vascular diseases and the development of vasodilators or other cardiovascular drugs .
Agricultural Chemistry
In agriculture, compounds like 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be used to study plant growth and development, as well as to develop new pesticides or herbicides with specific action mechanisms .
properties
IUPAC Name |
3,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-12-17(2)14-19(13-16)23(28)24-20-5-3-4-18(15-20)21-6-7-22(26-25-21)27-8-10-29-11-9-27/h3-7,12-15H,8-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDONXLOJNQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)
![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)


![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2957080.png)



